MS Fragmentation Divergence vs. Unsubstituted Benzofurazan
Under electron impact (EI) mass spectrometric conditions, 5-methylbenzofurazan exhibits a unique fragmentation behavior that is fundamentally different from unsubstituted benzofurazan. For 5-methylbenzofurazan, the dominant fragmentation pathway is the loss of a CHO radical (m/z 29) from the molecular ion. Critically, the loss of NO (m/z 30) is 'quite unimportant'. In contrast, unsubstituted benzofurazan and several other substituted derivatives primarily undergo loss of NO, which is described as the 'dominant process' for these comparators [1].
| Evidence Dimension | Dominant Electron Impact Fragmentation Pathway (Primary Neutral Loss) |
|---|---|
| Target Compound Data | Loss of CHO (m/z 29) from molecular ion; Loss of NO is 'quite unimportant' |
| Comparator Or Baseline | Unsubstituted Benzofurazan: Loss of NO (m/z 30) is the 'dominant process' |
| Quantified Difference | Qualitative reversal of dominant fragmentation pathway (CHO loss vs. NO loss) |
| Conditions | Electron Impact (EI) Mass Spectrometry |
Why This Matters
This differential fragmentation signature provides a definitive, analytically specific identifier for 5-methylbenzofurazan in complex mixtures, preventing misidentification when compared to unsubstituted benzofurazan.
- [1] Razmara, F.; Waight, E. S. An unusual electron impact induced fragmentation of methylbenzofurazans. J. Mass Spectrom. 1976, 11, 1227-1231. DOI: 10.1002/jms.1190110804 View Source
